1-(3-Ethylphenyl)-3-propylurea
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Overview
Description
1-(3-Ethylphenyl)-3-propylurea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)-3-propylurea can be synthesized through a reaction between 3-ethylphenyl isocyanate and propylamine. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by a base such as triethylamine. The general reaction scheme is as follows:
3-ethylphenyl isocyanate+propylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Substituted urea compounds.
Scientific Research Applications
1-(3-Ethylphenyl)-3-propylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(3-Ethylphenyl)-3-propylurea exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic processes.
Comparison with Similar Compounds
- 1-(3-Methylphenyl)-3-propylurea
- 1-(3-Ethylphenyl)-3-butylurea
- 1-(4-Ethylphenyl)-3-propylurea
Uniqueness: 1-(3-Ethylphenyl)-3-propylurea is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The ethyl group at the 3-position of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar urea derivatives.
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-8-13-12(15)14-11-7-5-6-10(4-2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTUQAIXSOKGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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